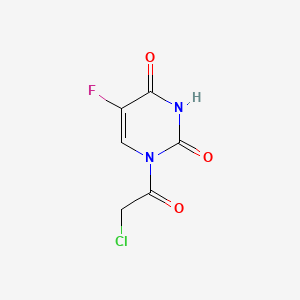
1-(2-Chloroacetyl)-5-fluoropyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroacetyl)-5-fluoropyrimidine-2,4(1H,3H)-dione is a chemical compound with the molecular formula C6H4ClFN2O3 . It is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Molecular Structure Analysis
The molecular structure of 1-(2-Chloroacetyl)-5-fluoropyrimidine-2,4(1H,3H)-dione consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The ring is substituted with a fluorine atom, a chloroacetyl group, and two oxygen atoms .Physical And Chemical Properties Analysis
This compound has a molecular weight of 206.56 . It should be stored in an inert atmosphere at 2-8°C . The boiling point is not specified .Aplicaciones Científicas De Investigación
Barbituric Acid Derivatives and Biological Uses
Barbituric acid, the precursor to this compound, has a rich history in medicinal chemistry. Derived from malonylurea or 4-hydroxyuracil, barbiturates find applications as:
Researchers have explored compounds and derivatives of barbituric acid due to their medical and biological significance. Beyond their clinical use, barbiturates play roles in polymerization catalysts, plastics, textiles, and ink formulations .
Multicomponent Reactions and Heterocyclic Synthesis
Indole, a versatile heterocyclic compound, has been widely studied for its applications in multicomponent reactions (MCRs). These reactions allow efficient synthesis of diverse heterocycles. Researchers have harnessed indole’s reactivity to create novel compounds during the period from 2012 to 2017 .
Antimicrobial Properties
While not directly related to the compound itself, the broader field of antimicrobial research benefits from understanding the properties of similar heterocyclic structures. Investigating the interactions between these compounds and microbial targets can lead to new antimicrobial agents .
Nanoscience Applications
Barbituric acid derivatives, including our compound of interest, have found utility in nanoscience. Their unique properties make them suitable for various nanomaterials and nanostructures, impacting fields like drug delivery, sensors, and catalysis .
Anti-Cancer Potential
Although not exclusive to our compound, barbiturates have been explored for their anti-cancer effects. Researchers investigate their mechanisms of action and potential as adjuncts to existing therapies .
Microwave-Assisted Synthesis
Microwave-assisted methods have gained prominence in organic synthesis. Researchers have employed these techniques to efficiently prepare various compounds, including barbituric acid derivatives. The rapid and controlled heating provided by microwaves enhances reaction rates and yields .
Safety And Hazards
The safety data sheet for this compound indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may be harmful if inhaled . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection, rinsing cautiously with water for several minutes in case of contact with eyes, and seeking medical advice/attention if you feel unwell .
Propiedades
IUPAC Name |
1-(2-chloroacetyl)-5-fluoropyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFN2O3/c7-1-4(11)10-2-3(8)5(12)9-6(10)13/h2H,1H2,(H,9,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFLGHPCLLMJDW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C(=O)CCl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30664295 |
Source


|
| Record name | 1-(Chloroacetyl)-5-fluoropyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30664295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.56 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloroacetyl)-5-fluoropyrimidine-2,4(1H,3H)-dione | |
CAS RN |
110073-43-3 |
Source


|
| Record name | 1-(Chloroacetyl)-5-fluoropyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30664295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

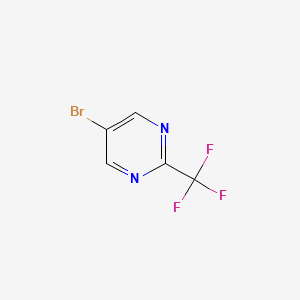

![3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B566296.png)
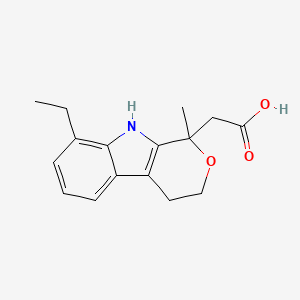



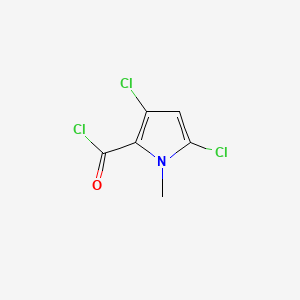

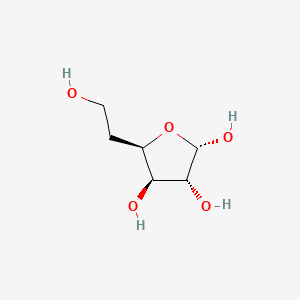
![6-amino-1H-benzo[d]imidazol-4-ol](/img/structure/B566310.png)